Cas no 39186-58-8 (4-Bromo-2,2-diphenylbutyronitrile)
4-Bromo-2,2-diphenylbutyronitrile Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-2,2-diphenylbutanenitrile
- alpha-(2-Bromoethyl)-alpha-phenylbenzeneacetonitrile
- 4-Bromo-2,2-diphenylbutyronitrile
- 4-(2-Bromoethyl)-phenylbenzeneacetonitrile
- 4-bromo-2,2-diphenylbutyronitrlle
- 2,2-Diphenyl-4-bromobutyronitrile
- 4-bromo-2,2-diphenyl-butyronitrile
- IGYSFJHVFHNOEI-UHFFFAOYSA-N
- 3-Cyano-3,3-diphenylpropyl bromide
- Benzeneacetonitrile, .alpha.-(2-bromoethyl)-.alpha.-phenyl-
- NSC80688
- Butyronitrile,2-diphenyl-
- KSC495I2R
- ARONIS25014
- bromoethyl diphenyl acetonitrile
- Jsp006810
- IGYSFJHVFHNOEI-UHFFFAOYSA-
- C
- 2,2-Diphenyl-
- EINECS 254-337-5
- SCHEMBL930701
- C16H14BrN
- F9GC5AHQ68
- s12222
- EN300-16638
- Z56347245
- 3-bromo-1-cyano-1,1-diphenyl-propane
- AC-30316
- UNII-F9GC5AHQ68
- AKOS000121369
- DTXSID10192425
- AI3-28719
- InChI=1/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
- NSC 80688
- 4-bromo-2,2-diphenyl butyronitrile
- B1331
- Benzeneacetonitrile, 4-bromo-2,2-diphenyl-
- CS-W012134
- A824445
- 4-Bromo-2,2-diphenylbutyronitrile, 95%
- CHEMBL4446251
- 4-bromo-2,2-di(phenyl)butanenitrile
- 3-bromo-1-cyano-1,1-diphenylpropane
- NS00030535
- MFCD00001845
- 4-Bromo-2,2-diphenylbutanenitrile #
- AS-11426
- 39186-58-8
- Butyronitrile, 4-bromo-2,2-diphenyl-
- AM20060615
- FT-0617729
- NSC-80688
- 4-(2-Bromoethyl)-phenylbenzeneacetonitrile;2,2-Diphenyl-4-bromobutyronitrile
- 2,2-Diphenyl-4-brombutyronitril
- DB-049387
- STL290424
- 1-Bromo-3,3-diphenyl-3-cyanopropane; 2,2-Diphenyl-4-bromobutyronitrile; 3-Cyano-3,3-diphenylpropyl Bromide; NSC 80688;
-
- MDL: MFCD00001845
- Inchi: 1S/C16H14BrN/c17-12-11-16(13-18,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10H,11-12H2
- InChI Key: IGYSFJHVFHNOEI-UHFFFAOYSA-N
- SMILES: BrCCC(C#N)(C1C=CC=CC=1)C1C=CC=CC=1
- BRN: 1684952
Computed Properties
- Exact Mass: 299.03100
- Monoisotopic Mass: 299.030962
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.8
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.2
Experimental Properties
- Color/Form: powder
- Density: 1.4184 (rough estimate)
- Melting Point: 67.0 to 71.0 deg-C
- Boiling Point: 160-165 °C (0.15002 mmHg)
- Flash Point: 177.1 °C
- Refractive Index: 1.5260 (estimate)
- PSA: 23.79000
- LogP: 4.28128
- Solubility: Insoluble
4-Bromo-2,2-diphenylbutyronitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazardous Material transportation number:3276
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S36
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Risk Phrases:R20/21/22
- Packing Group:III
- Safety Term:6.1
- HazardClass:6.1
- PackingGroup:III
- Storage Condition:Store at room temperature
4-Bromo-2,2-diphenylbutyronitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Bromo-2,2-diphenylbutyronitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 003462-25g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 003462-100g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 100g |
£44.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133689-100g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 100g |
¥145.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133689-10g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 10g |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133689-25g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 25g |
¥50.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B133689-500g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 500g |
¥679.90 | 2023-09-04 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028694-100g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 100g |
¥175 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028694-25g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 25g |
¥35 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028694-500g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 500g |
¥816 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028694-10g |
4-Bromo-2,2-diphenylbutyronitrile |
39186-58-8 | 95% | 10g |
¥43 | 2024-05-23 |
4-Bromo-2,2-diphenylbutyronitrile Suppliers
4-Bromo-2,2-diphenylbutyronitrile Related Literature
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Liyan Yue,Juanjuan Du,Fei Ye,Zhifeng Chen,Lianchun Li,Fulin Lian,Bidong Zhang,Yuanyuan Zhang,Hualiang Jiang,Kaixian Chen,Yuanchao Li,Bing Zhou,Naixia Zhang,Yaxi Yang,Cheng Luo Org. Biomol. Chem. 2016 14 8503
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2. Cavity-promotion by pillar[5]arenes expedites organic photoredox-catalysed reductive dehalogenationsMaximilian Schmidt,Birgit Esser Chem. Commun. 2021 57 9582
Additional information on 4-Bromo-2,2-diphenylbutyronitrile
Recent Advances in the Study of 4-Bromo-2,2-diphenylbutyronitrile (CAS: 39186-58-8) and Its Applications in Chemical Biology and Pharmaceutical Research
4-Bromo-2,2-diphenylbutyronitrile (CAS: 39186-58-8) is a synthetic organic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its brominated nitrile functional group and diphenyl substitution, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential as a building block for drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents targeting neurodegenerative diseases and cancer.
One of the most notable advancements in the study of 4-Bromo-2,2-diphenylbutyronitrile is its role in the synthesis of novel kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized this compound to develop potent and selective inhibitors for specific kinase targets, such as JAK2 and BTK, which are implicated in hematologic malignancies. The bromine atom in the molecule provides a reactive site for further functionalization, enabling the creation of diverse derivatives with enhanced pharmacological properties.
In addition to its applications in kinase inhibitor development, 4-Bromo-2,2-diphenylbutyronitrile has also been investigated for its potential in neurodegenerative disease research. Recent studies have demonstrated that derivatives of this compound exhibit neuroprotective effects in models of Alzheimer's and Parkinson's diseases. These effects are attributed to the compound's ability to modulate oxidative stress and inhibit the aggregation of pathogenic proteins, such as beta-amyloid and alpha-synuclein. These findings highlight the compound's promise as a scaffold for designing new therapeutics for neurodegenerative disorders.
The synthetic versatility of 4-Bromo-2,2-diphenylbutyronitrile has been further underscored by its use in the development of fluorescent probes for biological imaging. Researchers have functionalized the nitrile group to create probes that selectively bind to specific cellular targets, enabling real-time visualization of biological processes. This application is particularly valuable in drug discovery, where understanding the localization and dynamics of drug candidates is crucial for optimizing their efficacy and safety.
Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 4-Bromo-2,2-diphenylbutyronitrile derivatives. Recent efforts have focused on improving the yield and purity of the compound through advanced catalytic methods and green chemistry approaches. For instance, palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of derivatization, while minimizing the use of hazardous reagents. These advancements are expected to facilitate the broader adoption of this compound in pharmaceutical research and development.
In conclusion, 4-Bromo-2,2-diphenylbutyronitrile (CAS: 39186-58-8) represents a valuable tool in chemical biology and pharmaceutical research, with applications ranging from drug discovery to biological imaging. Ongoing studies continue to uncover its potential, paving the way for the development of novel therapeutics and diagnostic tools. As research in this area progresses, it is anticipated that this compound will play an increasingly important role in addressing unmet medical needs.
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